molecular formula C19H26N4OS B2953833 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1172344-24-9

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2953833
CAS No.: 1172344-24-9
M. Wt: 358.5
InChI Key: GOESNLOYLNBXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-(Dimethylamino)benzaldehyde and pyrrolidine. These intermediates are then subjected to a series of reactions including condensation, cyclization, and urea formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in acylation reactions.

    1-[4-(Dimethylamino)phenyl]ethanone: Used in organic synthesis and as a precursor for other compounds.

    2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: A dye used for staining mitochondria in biological research.

Uniqueness

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to its combination of aromatic, heterocyclic, and urea functionalities. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-22(2)16-9-7-15(8-10-16)17(23-11-3-4-12-23)14-20-19(24)21-18-6-5-13-25-18/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOESNLOYLNBXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.